

# Dawn of a New Antimalarial Era: The Early Research into Biguanide Derivatives

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## Compound of Interest

Compound Name: *Proguanil Hydrochloride*

Cat. No.: *B1679174*

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A Technical Guide on the Foundational Discovery and Evaluation of Biguanide-Based Antimalarial Agents

## Introduction

The mid-20th century marked a pivotal moment in the fight against malaria, a disease that posed a significant threat to global health, particularly during World War II. Amidst intensive research efforts to discover novel and effective antimalarial drugs, a team of British scientists at Imperial Chemical Industries (ICI) unveiled a new class of compounds: the biguanide derivatives. This technical guide delves into the seminal early research on these compounds, focusing on the discovery of proguanil and its analogues. It provides a comprehensive overview of the initial synthesis, in vivo evaluation in avian malaria models, and the early understanding of the mechanism of action, laying the groundwork for a new chapter in malaria chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational experiments and data that introduced biguanides as a potent class of antimalarial agents.

## The Genesis of Biguanide Antimalarials: A Chemical Perspective

The pioneering work on biguanide derivatives was spearheaded by F. H. S. Curd, D. G. Davey, and F. L. Rose. Their research, culminating in publications in 1945 and 1946, described the synthesis and antimalarial properties of a series of N1-p-chlorophenyl-N5-alkylbiguanides. The

most notable among these was N1-p-chlorophenyl-N5-isopropylbiguanide, which would later be known as proguanil.

## Synthesis of Proguanil

The synthesis of proguanil, as detailed in their 1946 publication in the Journal of the Chemical Society, involved the reaction of p-chlorophenyl dicyandiamide with isopropylamine in the presence of copper sulphate in aqueous ethanol.

Experimental Protocol: Synthesis of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil)

- Reactants:
  - p-Chlorophenyl dicyandiamide
  - Isopropylamine
  - Copper sulphate pentahydrate
  - Ethanol
  - Water
  - Sodium sulphide
  - Hydrochloric acid
  - Ammonia
- Procedure:
  - A mixture of p-chlorophenyl dicyandiamide and a solution of copper sulphate pentahydrate in water is prepared in ethanol.
  - Isopropylamine is added to the stirring solution.
  - The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) to check for the consumption of p-chlorophenyl dicyandiamide.

- After completion of the reaction, an aqueous solution of hydrochloric acid is added to the reaction mixture at room temperature.
- A solution of sodium sulphide in water is then added dropwise to precipitate copper sulphide.
- The copper sulphide is removed by filtration.
- The filtrate is cooled, and the pH is adjusted with ammonia to precipitate the proguanil base.
- The resulting solid is filtered, washed with water, and dried to yield proguanil.

## Early In Vivo Antimalarial Activity: Avian Models

The initial screening of biguanide derivatives for antimalarial activity was conducted using avian malaria models, primarily *Plasmodium gallinaceum* in chicks. This model was instrumental in assessing both the therapeutic and causal prophylactic activity of the newly synthesized compounds.

## Therapeutic Activity against *Plasmodium gallinaceum*

The therapeutic efficacy of the biguanide derivatives was evaluated by treating established blood infections in chicks. The activity was quantified by observing the effect on the parasite count in the peripheral blood.

### Experimental Protocol: Therapeutic Activity in Chicks

- Animal Model: Young chicks (specific breed and age as available in the original studies).
- Parasite: *Plasmodium gallinaceum* (blood-induced infection).
- Procedure:
  - Chicks were inoculated with a standardized dose of *P. gallinaceum* infected blood to induce a consistent level of parasitemia.

- Once the infection was established (typically when parasites were readily detectable in blood smears), the test compounds were administered orally, mixed with the diet, for a specified number of days.
- Blood smears were taken daily from each chick, stained with Giemsa, and the number of parasitized red blood cells per a set number of red blood cells was counted.
- The activity of the compound was assessed by the reduction in parasite count compared to untreated control birds. A compound was considered active if it caused a significant reduction or complete clearance of parasites from the blood.

Table 1: Therapeutic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil) against *Plasmodium gallinaceum* in Chicks

Dosage (mg/kg body weight/day)	Duration of Treatment (days)	Effect on Parasitemia
100	4	Complete clearance of parasites
50	4	Complete clearance of parasites
25	4	Marked reduction in parasites
12.5	4	Slight effect on parasites

## Causal Prophylactic Activity against *Plasmodium gallinaceum*

A significant discovery was the causal prophylactic activity of these compounds, meaning their ability to prevent the development of the erythrocytic (blood) stage of the infection when administered before and during the early stages of sporozoite-induced infection.

### Experimental Protocol: Causal Prophylactic Activity in Chicks

- Animal Model: Young chicks.

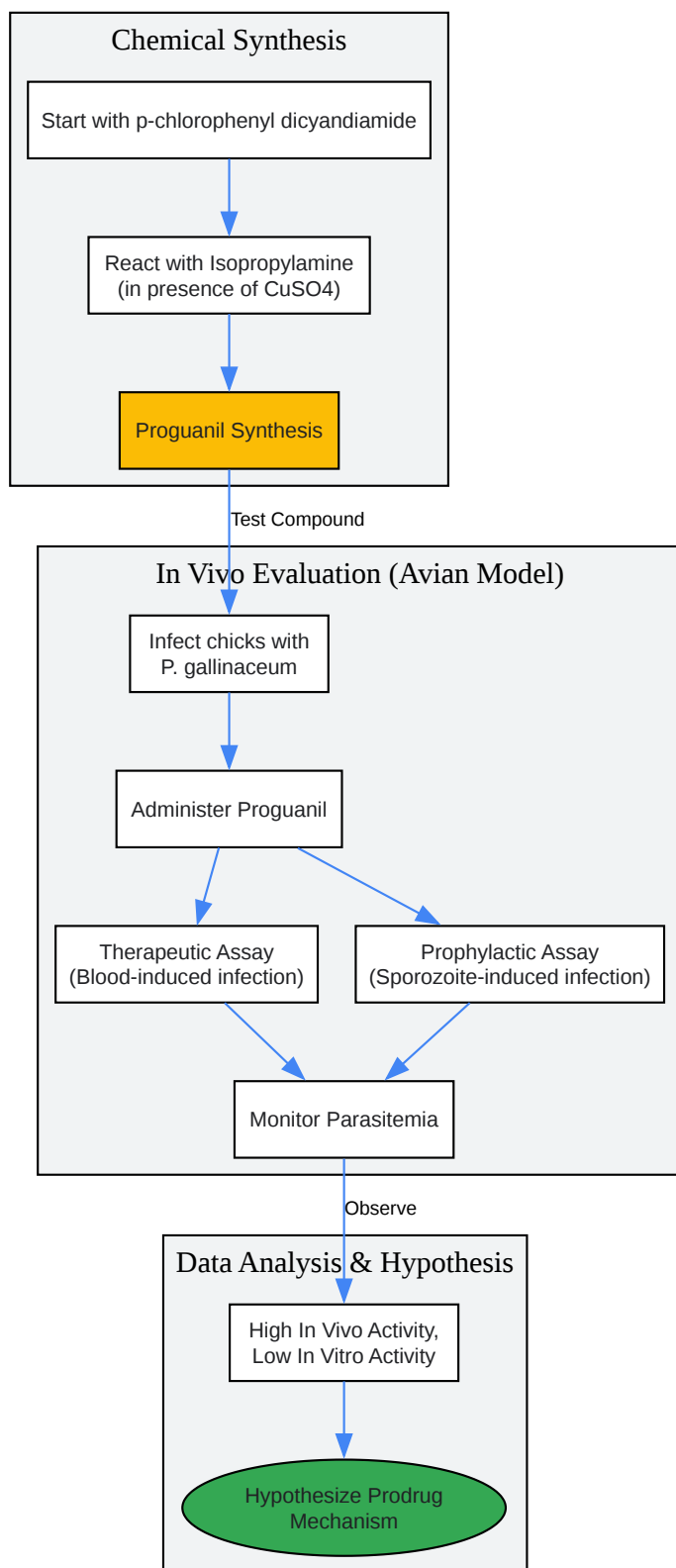
- Parasite: *Plasmodium gallinaceum* (sporozoite-induced infection).
- Procedure:
  - Chicks were treated with the test compound orally for a day before, the day of, and for several days after being infected with *P. gallinaceum* sporozoites via the bites of infected *Aedes aegypti* mosquitoes.
  - Blood smears were examined daily for the appearance of parasites, starting from the expected pre-patent period.
  - The prophylactic effect was determined by the absence or delay in the appearance of parasites in the blood of treated chicks compared to untreated controls.

Table 2: Causal Prophylactic Activity of N1-p-Chlorophenyl-N5-isopropylbiguanide (Proguanil) against *Plasmodium gallinaceum* in Chicks

Dosage (mg/kg body weight/day)	Duration of Treatment	Number of Chicks Infected / Number of Chicks Treated
20	Day -1 to Day +6 post-infection	0 / 6
10	Day -1 to Day +6 post-infection	0 / 6
5	Day -1 to Day +6 post-infection	2 / 6 (Delayed onset)
2.5	Day -1 to Day +6 post-infection	6 / 6

## The Prodrug Concept and Mechanism of Action

A puzzling observation from the early research was that proguanil exhibited high activity in vivo but was significantly less active in vitro against the malaria parasite. This led to the hypothesis that proguanil is a prodrug, which is metabolized in the host to an active form. This active metabolite was later identified as cycloguanil, a triazine derivative that acts as a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme. DHFR is crucial for the synthesis of folic acid, a vital component for DNA synthesis and cell division in the parasite.



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